1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
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Description
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
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Biological Activity
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H25N2O4
- Molecular Weight : 393.45 g/mol
- CAS Number : 618074-79-6
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antiproliferative Activity : Demonstrated selective cytotoxicity against cancer cell lines.
- Antioxidant Properties : Exhibits capacity to scavenge free radicals and reduce oxidative stress.
- Antibacterial Activity : Shows effectiveness against certain bacterial strains, particularly Gram-positive bacteria.
Antiproliferative Activity
Recent studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown significant activity against the MCF-7 breast cancer cell line with an IC50 value of approximately 3.1 µM. This suggests a potent effect that could be explored for therapeutic applications in oncology.
The precise mechanism through which this compound exerts its antiproliferative effects is still under investigation. However, it is hypothesized that the presence of the dimethylamino group may enhance cellular uptake and increase interaction with cellular targets involved in growth regulation.
Antioxidant Activity
The antioxidant activity of the compound has been evaluated using several assays, indicating its ability to reduce oxidative stress markers in vitro. This property is crucial as oxidative stress is a contributing factor in various diseases, including cancer and neurodegenerative disorders.
Assay Type | Result | Reference |
---|---|---|
DPPH Scavenging | IC50 = 12 µM | |
ABTS Assay | Effective at 20 µM | |
FRAP Assay | Significant reduction |
Antibacterial Activity
The compound has also demonstrated antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potential as a lead compound for antibiotic development.
Case Studies and Research Findings
- Study on Antiproliferative Effects : A study published in Pharmaceutical Research investigated the antiproliferative effects of various pyrrole derivatives, including this compound. Results indicated that modifications on the pyrrole ring significantly influenced activity against cancer cell lines, suggesting structure-activity relationships that merit further exploration .
- Antioxidant Evaluation : Another research effort focused on comparing the antioxidant capacity of this compound with known antioxidants like ascorbic acid and trolox. The findings revealed comparable efficacy, supporting its potential use in formulations aimed at mitigating oxidative damage .
- Antibacterial Testing : A recent publication assessed the antibacterial properties of several derivatives of pyrrole compounds, noting that this specific compound exhibited notable activity against resistant strains of bacteria, highlighting its potential role in addressing antibiotic resistance .
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-15-8-10-16(11-9-15)20-19(21(26)17-6-5-7-18(14-17)29-4)22(27)23(28)25(20)13-12-24(2)3/h5-11,14,20,26H,12-13H2,1-4H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDIKARPYRLQDP-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.